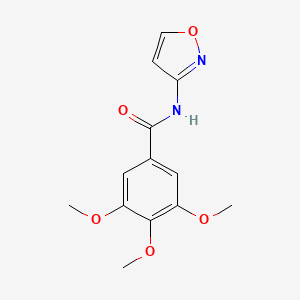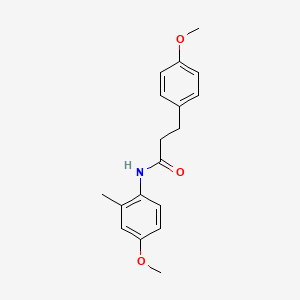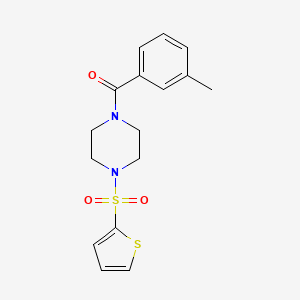![molecular formula C16H17ClN2OS B4431155 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4431155.png)
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. CTMP has been shown to have a high affinity for dopamine transporters, making it a promising candidate for studying the mechanisms of dopamine neurotransmission.
Wirkmechanismus
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine acts as a dopamine reuptake inhibitor, meaning that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a variety of effects on behavior and physiology. This compound has also been shown to have some affinity for other neurotransmitter transporters, such as those for norepinephrine and serotonin, although its effects on these systems are less well understood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of effects on behavior and physiology. In animal studies, this compound has been shown to increase locomotor activity and induce hyperactivity. It has also been shown to increase the release of dopamine in the brain, leading to increased reward-seeking behavior. This compound has also been shown to have some anxiogenic effects, although the mechanisms underlying these effects are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has several advantages as a tool for scientific research. Its high affinity for dopamine transporters makes it a valuable tool for studying the mechanisms of dopamine neurotransmission. Its effects on behavior and physiology also make it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, this compound also has several limitations. Its complex synthesis method and potential for abuse make it difficult to obtain and use in research. Additionally, its effects on other neurotransmitter systems are less well understood, limiting its usefulness in studying these systems.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. This compound's ability to increase dopamine levels in the brain makes it a promising candidate for these conditions. Additionally, further research is needed to understand the mechanisms underlying this compound's effects on other neurotransmitter systems, such as norepinephrine and serotonin. Finally, research is needed to develop safer and more efficient synthesis methods for this compound, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine has been used extensively in scientific research to study the mechanisms of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a critical role in reward-motivated behavior, motor control, and cognitive function. This compound has been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect makes this compound a valuable tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-6-15(21-12)16(20)19-9-7-18(8-10-19)14-4-2-3-13(17)11-14/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPACNSLORHACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]-N-methylpropanamide](/img/structure/B4431080.png)




![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B4431118.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4431135.png)


![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4431148.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4431149.png)
